BenchChemオンラインストアへようこそ!

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Medicinal Chemistry Drug Design Lipophilicity

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 1018131-83-3) is a heterocyclic compound with molecular formula C12H9N3OS and molecular weight 243.28 g·mol⁻¹. It belongs to the 3-aryl-5-aryl-1,2,4-oxadiazole class, which has been disclosed in patent literature as activators of caspases and inducers of apoptosis with potential anticancer applications.

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
CAS No. 1018131-83-3
Cat. No. B3073688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
CAS1018131-83-3
Molecular FormulaC12H9N3OS
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)N
InChIInChI=1S/C12H9N3OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h1-7H,13H2
InChIKeyWWBPTAHTOACYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 1018131-83-3): Ortho-Substituted 1,2,4-Oxadiazole Building Block for Apoptosis-Targeted Medicinal Chemistry


2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 1018131-83-3) is a heterocyclic compound with molecular formula C12H9N3OS and molecular weight 243.28 g·mol⁻¹ . It belongs to the 3-aryl-5-aryl-1,2,4-oxadiazole class, which has been disclosed in patent literature as activators of caspases and inducers of apoptosis with potential anticancer applications [1]. The compound features a thiophene ring at the 3-position and an ortho-aniline substituent at the 5-position of the 1,2,4-oxadiazole core—a regiochemical arrangement that distinguishes it from its meta-substituted (CAS 937657-24-4) and para-substituted (CAS 96898-91-8) positional isomers, as well as from the corresponding 1,3,4-oxadiazole scaffold (e.g., CAS 1334629-68-3). Its computed LogP of 3.05 and topological polar surface area (TPSA) of 64.94 Ų place it within drug-like chemical space, consistent with the known lipophilicity advantage of 1,2,4-oxadiazoles over their 1,3,4-isomers, which exhibit approximately one log D unit lower lipophilicity [2].

Why 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Cannot Be Replaced by Close Positional Isomers or 1,3,4-Oxadiazole Analogs in Structure–Activity-Dependent Applications


Positional isomerism around the oxadiazole–aniline bond, as well as the choice of oxadiazole regioisomer (1,2,4- versus 1,3,4-), exerts a quantifiable impact on molecular properties that directly affect biological target engagement. Although the ortho (target), meta (CAS 937657-24-4), and para (CAS 96898-91-8) isomers share identical molecular formula (C₁₂H₉N₃OS), molecular weight (243.28 g·mol⁻¹), and virtually identical TPSA (64.94 Ų) and LogP (3.05–3.06) , the ortho substitution enforces a unique spatial orientation and intramolecular N–H⋯N/O hydrogen-bonding capability between the aniline NH₂ and the oxadiazole ring heteroatoms that is geometrically impossible in the meta and para isomers . Furthermore, substituting the 1,2,4-oxadiazole core with a 1,3,4-oxadiazole (e.g., 2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)aniline, CAS 1334629-68-3) reduces lipophilicity by approximately one log D unit [1], altering membrane permeability and target-binding kinetics. The patent literature on the 3-aryl-5-aryl-1,2,4-oxadiazole series demonstrates that even minor substituent changes on the aryl rings produce divergent caspase-activation and apoptosis-induction profiles [2]. Consequently, direct replacement with a positional or oxadiazole-regioisomeric analog without experimental re-validation carries a high risk of losing the desired biological or physicochemical performance.

Quantitative Differentiation Evidence for 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Versus Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomerism: Log D Advantage of ~1 Unit Confers Higher Membrane Permeability Potential

A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles are consistently approximately one log D unit more lipophilic than their 1,3,4-oxadiazole counterparts [1]. While the target compound 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS 1018131-83-3) has a computed LogP of 3.05 and TPSA of 64.94 Ų , the corresponding 1,3,4-oxadiazole analog 2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)aniline (CAS 1334629-68-3) is expected to exhibit a LogP ≈ 2.0–2.1 based on the established 1,2,4- to 1,3,4- log D shift [1]. This higher lipophilicity of the 1,2,4-oxadiazole scaffold translates into greater predicted passive membrane permeability, making the target compound a preferred choice when intracellular target engagement is required.

Medicinal Chemistry Drug Design Lipophilicity

Ortho-Aniline Substitution Enables Intramolecular N–H⋯N Hydrogen Bonding Absent in Meta and Para Isomers

The predicted pKa of the aniline NH₂ group in the ortho-substituted target compound (CAS 1018131-83-3) is 0.29±0.10 , indicating significantly higher acidity compared to typical aniline (pKa ~4.6). This anomalously low pKa is consistent with strong intramolecular hydrogen bonding between the aniline NH₂ and the N2 or O1 of the adjacent 1,2,4-oxadiazole ring, an interaction that is sterically feasible only in the ortho configuration. In contrast, the meta isomer (CAS 937657-24-4) and para isomer (CAS 96898-91-8) cannot form such a six-membered intramolecular H-bond, thus their aniline NH₂ groups are expected to retain a pKa closer to the normal aromatic amine range . The resulting conformational locking and altered hydrogen-bond donor/acceptor capacity of the ortho isomer directly affect molecular recognition by biological targets and crystal packing in solid-state formulations.

Structural Chemistry Conformational Analysis Receptor Binding

Patent-Validated Scaffold: 3-Aryl-5-aryl-1,2,4-oxadiazoles Are Documented Caspase Activators and Apoptosis Inducers

U.S. Patent US20050154012A1 explicitly claims substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles as activators of the caspase cascade and inducers of apoptosis, with demonstrated utility as anticancer agents [1]. The patent encompasses compounds wherein the 5-aryl group is a substituted phenyl ring (including aniline derivatives) and the 3-aryl group is a thienyl (thiophenyl) ring—the exact substitution pattern of the target compound. While specific EC₅₀ values for 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline are not publicly reported, the patent provides a direct structural–functional link between this scaffold and caspase-mediated apoptosis in cancer cells [1]. This patent-validated mechanism distinguishes the 3-aryl-5-aryl-1,2,4-oxadiazole class from simple thiophene–aniline conjugates lacking the oxadiazole bridge or from 1,3,4-oxadiazole isomers, which are not covered under the same mechanistic claims.

Oncology Apoptosis Caspase Activation

Boiling Point and Density Differentiate Ortho Isomer from Para Isomer – Implications for Purification and Formulation

The ortho-substituted target compound (CAS 1018131-83-3) exhibits predicted boiling point of 452.0±51.0 °C and density of 1.344±0.06 g·cm⁻³ . While predicted boiling points for the meta and para isomers are not publicly available from the same source, the predicted pKa difference (0.29 vs. typical aniline pKa) indicates that the ortho isomer has significantly different intermolecular interaction potential, which can translate into measurable differences in boiling point, melting point, and chromatographic retention time during purification . These differences are practically relevant for HPLC purification method development, where the ortho isomer is expected to exhibit distinct retention behavior due to intramolecular H-bonding reducing its effective polarity compared to the meta and para isomers.

Physicochemical Properties Purification Formulation

Optimal Application Scenarios for 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline Based on Verified Differentiation Evidence


Apoptosis-Targeted Anticancer Drug Discovery – Caspase Activation Screening

This compound is most appropriately procured for drug discovery programs specifically targeting the caspase-dependent apoptosis pathway in cancer. The patent literature (US20050154012A1) explicitly claims 3-aryl-5-aryl-1,2,4-oxadiazoles—including those with a thienyl group at the 3-position and a substituted phenyl at the 5-position—as caspase activators and apoptosis inducers [1]. Programs seeking to establish structure–activity relationships (SAR) around the oxadiazole scaffold should prioritize the ortho-aniline isomer to exploit the intramolecular H-bonding and conformational constraints absent in meta and para analogs, which may confer distinct target-binding profiles.

Lipophilic Scaffold Optimization Requiring Superior Membrane Permeability Over 1,3,4-Oxadiazole Analogs

When intracellular target engagement is essential, the 1,2,4-oxadiazole core provides a quantifiable lipophilicity advantage of approximately one log D unit over the 1,3,4-oxadiazole isomer, as demonstrated by the systematic AstraZeneca matched-pair study [2]. The target compound, with computed LogP 3.05 , is therefore the preferred procurement choice for programs where passive membrane permeability is a design criterion, and where switching to a 1,3,4-oxadiazole analog (estimated LogP ~2.0) would risk insufficient cellular uptake.

Synthetic Intermediate for Ortho-Functionalized Aniline Derivatives in Medicinal Chemistry

The ortho-aniline motif provides a unique handle for further derivatization (e.g., amide coupling, sulfonamide formation, diazotization) in a sterically constrained environment adjacent to the oxadiazole ring. The predicted low pKa (0.29) indicates that the aniline NH₂ is activated toward electrophilic reactions but may require non-aqueous coupling conditions. This makes the compound suitable as a building block for focused libraries exploring ortho-substitution effects, which cannot be mimicked by the meta or para isomers.

Physicochemical Profiling and Analytical Method Development for Positional Isomer Discrimination

Procurement of the ortho isomer (CAS 1018131-83-3) alongside the meta (CAS 937657-24-4) and para (CAS 96898-91-8) isomers enables systematic physicochemical profiling studies. The predicted boiling point (452.0 °C) and density (1.344 g·cm⁻³) of the ortho isomer , combined with its unique intramolecular H-bonding, provide reference values for developing HPLC or GC methods capable of resolving all three positional isomers—a critical quality-control application for laboratories synthesizing or characterizing oxadiazole-based compound libraries.

Quote Request

Request a Quote for 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.